3-(6-Butoxy-2-naphthyl)azetidine
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Overview
Description
3-(6-Butoxy-2-naphthyl)azetidine is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Butoxy-2-naphthyl)azetidine can be achieved through several methods. This method is efficient for synthesizing functionalized azetidines but has inherent challenges due to the ring strain associated with the four-membered ring .
Another method involves the direct alkylation of 1-azabicyclo[1.1.0]butane with organometal reagents in the presence of copper(II) triflate (Cu(OTf)2), which allows for the preparation of azetidines bearing various functional groups .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the synthetic routes mentioned above to achieve higher yields and purity. The use of microwave irradiation and solid supports like alumina can enhance the efficiency of the reactions .
Chemical Reactions Analysis
Types of Reactions
3-(6-Butoxy-2-naphthyl)azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the azetidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as alkyl halides and nucleophiles like amines or thiols are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azetidine oxides, while substitution reactions can produce various functionalized azetidines.
Scientific Research Applications
3-(6-Butoxy-2-naphthyl)azetidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(6-Butoxy-2-naphthyl)azetidine involves its interaction with specific molecular targets and pathways. The compound’s reactivity is driven by the considerable ring strain of the azetidine ring, which facilitates bond cleavage and functionalization . This unique reactivity allows the compound to interact with various biological targets, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Aziridines: Three-membered nitrogen-containing heterocycles with higher ring strain and reactivity compared to azetidines.
Pyrrolidines: Five-membered nitrogen-containing heterocycles with lower ring strain and different reactivity profiles.
Uniqueness
3-(6-Butoxy-2-naphthyl)azetidine is unique due to its four-membered ring structure, which provides a balance between stability and reactivity. This balance makes it a valuable compound for various applications, as it can be easily functionalized while maintaining its structural integrity .
Properties
Molecular Formula |
C17H21NO |
---|---|
Molecular Weight |
255.35 g/mol |
IUPAC Name |
3-(6-butoxynaphthalen-2-yl)azetidine |
InChI |
InChI=1S/C17H21NO/c1-2-3-8-19-17-7-6-13-9-14(16-11-18-12-16)4-5-15(13)10-17/h4-7,9-10,16,18H,2-3,8,11-12H2,1H3 |
InChI Key |
VLPSFCYUANZZGH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC2=C(C=C1)C=C(C=C2)C3CNC3 |
Origin of Product |
United States |
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